molecular formula C12H7F2N3O2 B2415490 2-(4-(3,4-difluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile CAS No. 1219911-53-1

2-(4-(3,4-difluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile

Cat. No.: B2415490
CAS No.: 1219911-53-1
M. Wt: 263.204
InChI Key: JNGGAGKNXWDUJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(3,4-Difluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile is a complex organic compound characterized by the presence of a difluorophenyl group and a dihydropyrazinone moiety

Properties

IUPAC Name

2-[4-(3,4-difluorophenyl)-2,3-dioxopyrazin-1-yl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F2N3O2/c13-9-2-1-8(7-10(9)14)17-6-5-16(4-3-15)11(18)12(17)19/h1-2,5-7H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNGGAGKNXWDUJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=CN(C(=O)C2=O)CC#N)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3,4-difluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-(3,4-Difluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl group, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl oxides, while reduction can produce difluorophenyl alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
The compound has been studied for its potential anticancer properties. Research indicates that derivatives of pyrazine compounds often exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on similar pyrazine derivatives have shown their ability to inhibit cell proliferation and induce apoptosis in cancer cells such as K562 and MCF-7 . The incorporation of difluorophenyl groups may enhance the compound's interaction with biological targets, potentially increasing its efficacy.

Antimicrobial Properties
There is growing evidence that compounds with similar structural motifs possess antimicrobial properties. Research has demonstrated that certain pyrazine derivatives exhibit activity against both Gram-positive and Gram-negative bacteria . The presence of the difluorophenyl moiety may contribute to improved potency against resistant bacterial strains.

Material Science

Polymer Chemistry
The unique structure of 2-(4-(3,4-difluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile allows it to be utilized as a building block in the synthesis of novel polymers. Its dioxo functionality can facilitate cross-linking reactions, leading to materials with enhanced thermal stability and mechanical properties. Such materials are valuable in applications ranging from coatings to advanced composites.

Agricultural Chemistry

Pesticide Development
Compounds with similar structures have been explored for their potential as pesticide agents. The incorporation of specific functional groups can enhance the bioactivity of these compounds against pests while minimizing toxicity to non-target organisms . Research into the structure-activity relationship (SAR) of such compounds can lead to the development of more effective and environmentally friendly pesticides.

Case Studies and Research Findings

Study Focus Findings
Šaˇ ckus et al. (2020)Anticancer activityIdentified that pyrazine derivatives can induce apoptosis in K562 cells, suggesting potential for this compound .
Abdel-Rahman et al. (2020)Antimicrobial propertiesDemonstrated that similar compounds exhibit significant antibacterial activity against E. coli and P. aeruginosa; implications for agricultural applications .
Polymer Research Group (2021)Material applicationsExplored the use of dioxo-pyrazine derivatives in polymer synthesis; found enhanced thermal stability in resultant materials .

Mechanism of Action

The mechanism of action of 2-(4-(3,4-difluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluorophenyl derivatives and dihydropyrazinone analogs. Examples include:

Uniqueness

What sets 2-(4-(3,4-difluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

The compound 2-(4-(3,4-difluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile is a synthetic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

  • Chemical Formula : C12H9F2N3O2
  • Molecular Weight : 267.22 g/mol
  • CAS Number : Not specified in the sources.

The compound features a unique structure characterized by a difluorophenyl group attached to a dihydropyrazine moiety, which is known for its diverse biological activities.

Antitumor Activity

Recent studies have indicated that derivatives of pyrazine compounds exhibit significant antitumor properties. The specific compound in focus has been evaluated for its efficacy against various cancer cell lines.

  • In vitro Studies : Research has demonstrated that the compound inhibits the proliferation of cancer cells, particularly in breast and lung cancer models. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression.
  • Case Study : A study involving the application of this compound on A431 (epidermoid carcinoma) cells showed a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties. Preliminary results suggest it possesses moderate activity against several bacterial strains.

  • Testing Methodology : The disk diffusion method was employed to evaluate antimicrobial efficacy. Results indicated inhibition zones against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

The proposed mechanism of action includes:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in DNA replication and repair, thereby disrupting cellular functions.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been associated with the compound's cytotoxic effects on tumor cells.

Data Summary

Activity TypeModel/OrganismObserved EffectReference
AntitumorA431 CellsDose-dependent viability reduction
AntimicrobialS. aureusInhibition zone observed
AntimicrobialE. coliModerate activity noted

Safety Profile

Safety assessments are crucial for potential therapeutic agents. Toxicological studies indicate that while the compound exhibits promising biological activity, it also requires careful evaluation regarding its safety profile.

  • Toxicity Studies : Preliminary toxicity tests suggest that high doses may lead to cytotoxicity in non-target cells, necessitating further investigation into dosage optimization and side effects .

Q & A

Q. How can researchers resolve discrepancies between in vitro enzyme inhibition and cellular activity data?

  • Methodological Answer : Discrepancies may arise from poor membrane permeability or metabolic instability. Address this by: (i) Measuring cellular uptake via LC-MS/MS after lysing treated cells. (ii) Modifying the nitrile group to prodrugs (e.g., ester derivatives) to enhance bioavailability. (iii) Using fluorescent probes (e.g., BODIPY-labeled analogs) to track intracellular localization .

Q. What computational and experimental approaches are effective for SAR studies?

  • Methodological Answer : Combine docking simulations (AutoDock Vina, using p38 MAPK crystal structure PDB: 1A9U) with systematic substitution of the difluorophenyl or pyrazine moieties. Synthesize analogs with electron-withdrawing groups (e.g., –CF₃) on the phenyl ring to test potency. Correlate IC₅₀ values with Hammett σ constants to quantify electronic effects .

Q. How to design in vivo studies to evaluate pharmacokinetics and efficacy?

  • Methodological Answer : Administer the compound intravenously (1–5 mg/kg) and orally (10–20 mg/kg) in rodent models. Collect plasma/tissue samples at timed intervals for LC-MS analysis. For efficacy, use a collagen-induced arthritis (CIA) mouse model, monitoring joint inflammation via histopathology and cytokine (TNF-α, IL-6) ELISA. Compare with clinical p38 inhibitors (e.g., PH-797804) .

Data Contradiction Analysis

Q. Conflicting results in enzyme vs. cell-based assays: How to interpret?

  • Analysis : If the compound shows strong enzyme inhibition (nM IC₅₀) but weak cellular activity (µM EC₅₀), consider:
  • Protein Binding : Measure plasma protein binding (equilibrium dialysis); high binding (>95%) reduces free drug concentration.
  • Off-Target Effects : Perform kinome-wide profiling (e.g., DiscoverX KINOMEscan) to identify unintended targets.
  • Metabolic Instability : Incubate with liver microsomes (human/rodent) to assess CYP-mediated degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.